

Application Note: ^1H NMR Analysis of 2-Propylcyclopentanone

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Compound of Interest

Compound Name: 2-Propylcyclopentanone

Cat. No.: B073189

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^1H Nuclear Magnetic Resonance (NMR) analysis of **2-propylcyclopentanone**. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Predicted ^1H NMR Data

Due to the unavailability of experimentally derived public data, the following ^1H NMR spectral information for **2-propylcyclopentanone** has been generated using a reliable prediction model. This data is intended to serve as a reference for spectral interpretation.

Table 1: Predicted ^1H NMR Data for **2-Propylcyclopentanone**

Proton Label	Chemical Shift (ppm)	Multiplicity	Integration	Predicted Coupling Constants (J) in Hz
Ha	2.25 - 2.15	Multiplet	1H	-
Hb	2.10 - 1.95	Multiplet	2H	-
Hc	1.90 - 1.75	Multiplet	2H	-
Hd	1.70 - 1.55	Multiplet	2H	-
He	1.45 - 1.30	Multiplet	2H	-
Hf	1.30 - 1.15	Multiplet	2H	-
Hg	0.90	Triplet	3H	7.2

Note: The chemical shifts are referenced to a standard internal reference like tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent used and the specific experimental conditions.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of **2-propylcyclopentanone** with the predicted proton environments labeled according to Table 1.

2-Propylcyclopentanone Structure

Experimental Protocol

This protocol outlines the standard procedure for acquiring a high-resolution ^1H NMR spectrum of **2-propylcyclopentanone**.

1. Sample Preparation

- Materials:

- 2-Propylcyclopentanone** (5-20 mg)

- Deuterated solvent (e.g., Chloroform-d ($CDCl_3$), 0.6-0.7 mL)
- Internal standard (e.g., Tetramethylsilane (TMS))
- High-quality 5 mm NMR tube and cap
- Pasteur pipette and bulb
- Small vial
- Lint-free wipes

- Procedure:
 - Accurately weigh 5-20 mg of **2-propylcyclopentanone** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent (containing 0.03-0.05% TMS as an internal standard) to the vial.
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
 - Ensure the solvent height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
 - Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.

2. NMR Spectrometer Setup and Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher)
- Procedure:

- Insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
- Tune and match the probe for the ^1H frequency.
- Set up the ^1H acquisition parameters. Typical parameters for a routine ^1H spectrum are:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
 - Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Spectral Width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
- Acquire the Free Induction Decay (FID).

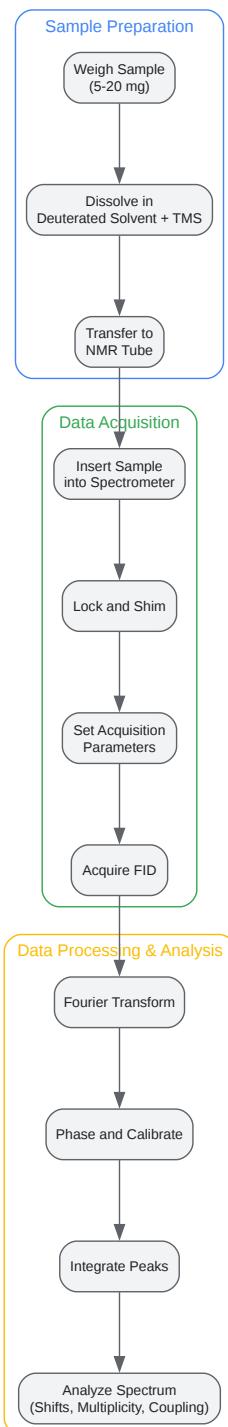
3. Data Processing

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining a ^1H NMR spectrum.



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¹H NMR Experimental Workflow

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